X-alpha-Gal

Übersicht

Beschreibung

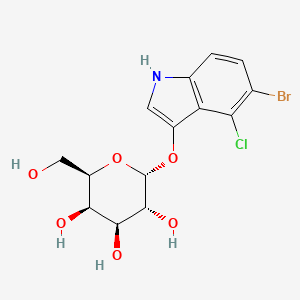

5-Brom-4-chlor-3-indolyl-α-D-galactopyranosid: Es wurde 1964 von Jerome Horwitz und seinen Mitarbeitern synthetisiert . Diese Verbindung wird in der Molekularbiologie häufig verwendet, um das Vorhandensein des Enzyms α-Galactosidase nachzuweisen, das α-Galactoside hydrolysiert.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von 5-Brom-4-chlor-3-indolyl-α-D-galactopyranosid beinhaltet die Reaktion von 5-Brom-4-chlor-3-indolyl mit α-D-Galactopyranosid unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) und wird bei niedrigen Temperaturen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Industrielle Produktionsmethoden: : In industriellen Umgebungen wird 5-Brom-4-chlor-3-indolyl-α-D-galactopyranosid durch die Kombination des Indolderivats mit Galactose in großen Reaktoren hergestellt. Die Reaktion wird genau überwacht, um die gewünschte Temperatur und den gewünschten pH-Wert zu erhalten. Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of X-?-Gal involves the reaction of 5-bromo-4-chloro-3-indolyl with α-D-galactopyranoside under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods: : In industrial settings, X-?-Gal is produced by combining the indole derivative with galactose in large-scale reactors. The reaction is monitored closely to maintain the desired temperature and pH levels. The final product is purified using chromatography techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen: : 5-Brom-4-chlor-3-indolyl-α-D-galactopyranosid unterliegt hauptsächlich Hydrolysereaktionen, die vom Enzym α-Galactosidase katalysiert werden. Diese Hydrolyse führt zur Bildung von Galactose und 5-Brom-4-chlor-3-hydroxyindol .

Häufige Reagenzien und Bedingungen: : Die Hydrolyse von 5-Brom-4-chlor-3-indolyl-α-D-galactopyranosid erfordert das Vorhandensein von α-Galactosidase und wird typischerweise in einer gepufferten Lösung bei neutralem pH-Wert durchgeführt. Die Reaktion kann durch Zugabe von Kaliumhexacyanoferrat(III) und Kaliumhexacyanoferrat(II) verstärkt werden, die zur Visualisierung der Reaktionsprodukte beitragen .

Hauptprodukte: : Die Hauptprodukte der Hydrolysereaktion sind Galactose und 5-Brom-4-chlor-3-hydroxyindol. Letztere Verbindung dimerisiert und oxidiert spontan zu 5,5'-Dibrom-4,4'-dichlorindigo, einem intensiv blauen Produkt .

Wissenschaftliche Forschungsanwendungen

X-alpha-Gal, a chromogenic substrate, is primarily used in scientific research to detect α-galactosidase activity, particularly in yeast two-hybrid systems . It facilitates the visualization of protein interactions and the study of related immunological responses .

Scientific Research Applications

Yeast Two-Hybrid Assays:

- Usage this compound serves as a substrate for yeast galactosidase (MEL1) in GAL4-based yeast two-hybrid assays, enabling direct detection of protein interactions on agar plates .

- Mechanism The MEL1 gene, regulated by GAL4, encodes α-galactosidase, which hydrolyzes colorless this compound into a blue end product .

- Visualization Yeast colonies expressing α-galactosidase in response to positive two-hybrid interactions turn blue when grown on media containing this compound, allowing for easy visual confirmation of protein interactions without requiring cell lysis .

Alpha-Gal Syndrome (AGS) Research:

- Understanding Immune Responses α-Gal is relevant in the study of immune responses, particularly in the context of the α-Gal syndrome (AGS), a food allergy related to red meat and mammal products .

- Mechanism of AGS AGS involves IgE antibodies directed against α-Gal, leading to allergic reactions .

- Tick-Related Disease Research aims to identify tick proteins involved in the production of anti-α-Gal IgE antibodies, crucial for improving AGS diagnosis and developing interventions .

- Further Research Future studies should focus on immune mechanisms and molecules behind AGS, including the relationship between tick species and AGS .

Allergy and Pathogen Protection Studies:

- Immune Response Model Immunity to α-Gal offers a model to study how antibodies to α-Gal might promote allergy or protection against pathogen infection and transmission by vectors .

- Blood Type Influence Individuals with blood type B produce fewer anti-α-Gal IgE antibodies, suggesting tolerance to α-Gal, which is similar to blood group B antigen .

- Infectious Disease Control Developing the anti-α-Gal IgM and IgG antibody responses could help in controlling infectious diseases caused by pathogens with α-Gal on their surface .

Nanoparticle Applications:

- Polyphenol Interactions Polyphenol-containing nanoparticles, which may contain α-Gal derivatives, are researched for their antioxidant, anticancer, and adherent properties, showing promise in bioimaging and therapeutic delivery .

- Synthesis and Properties These nanoparticles are synthesized using interactions between polyphenols and various materials like metal ions, polymers, and proteins .

- Biomedical Uses They have demonstrated versatility in biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics .

Wirkmechanismus

X-?-Gal exerts its effects through the enzymatic hydrolysis by α-galactosidase. The enzyme cleaves the α-glycosidic bond in X-?-Gal, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound then dimerizes and oxidizes to form a blue product, which serves as a visual indicator of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salmon-Gal: (6-Chlor-3-indolyl-β-D-galactopyranosid): Erzeugt bei der Hydrolyse durch β-Galactosidase ein rötlich-pinkes Produkt.

Magenta-Gal: (5-Brom-6-chlor-3-indolyl-β-D-galactopyranosid): Erzeugt bei der Hydrolyse ein magentafarbenes Produkt.

Einzigartigkeit: : 5-Brom-4-chlor-3-indolyl-α-D-galactopyranosid ist in seiner Spezifität für α-Galactosidase einzigartig, was es zu einem wertvollen Werkzeug für den Nachweis der Aktivität dieses Enzyms in verschiedenen biologischen und industriellen Anwendungen macht. Seine Fähigkeit, bei der Hydrolyse ein deutlich blaues Produkt zu erzeugen, ermöglicht eine einfache Visualisierung und Quantifizierung der Enzymaktivität .

Biologische Aktivität

X-alpha-Gal, a compound derived from the α-gal epitope, has emerged as a significant focus in immunology and allergy research. Its biological activity is primarily linked to its role in the development of Alpha-Gal Syndrome (AGS), an allergic reaction triggered by the bite of certain ticks, particularly the lone star tick (Amblyomma americanum). This article explores the biological activity of this compound through various studies, highlighting its immunogenic properties, implications in allergic responses, and potential therapeutic applications.

Overview of Alpha-Gal and this compound

The α-gal epitope is a carbohydrate structure composed of galactose residues that is found on the surface of many mammalian cells but is absent in humans. The immune system can develop antibodies against this epitope following exposure, particularly through tick bites. When individuals are sensitized to α-gal, they may experience allergic reactions upon consuming red meat or products derived from mammals.

- Immunogenicity : this compound is highly immunogenic, leading to the production of IgE antibodies in sensitized individuals. Studies have shown that after a tick bite, serum levels of IgE specific to α-gal can increase dramatically, correlating with subsequent allergic reactions to mammalian meat products .

- Antibody Response : The immune response involves not only IgE but also IgM and IgG subclasses. Anti-α-Gal IgE antibodies are responsible for immediate hypersensitivity reactions, while IgM and IgG may play a role in long-term immunity and protection against certain infections .

- Cross-reactivity : The presence of anti-α-Gal antibodies can lead to cross-reactivity with other glycoproteins containing similar structures, which can complicate clinical presentations and diagnosis .

Case Study 1: Tick Exposure and Allergic Reactions

A cohort study examined individuals who developed AGS after being bitten by ticks. It was found that those with confirmed tick bites had significantly elevated levels of anti-α-Gal IgE compared to controls. The study highlighted the geographical correlation between tick exposure and the prevalence of AGS cases, particularly in southeastern states of the U.S. .

Case Study 2: Protective Role Against Infections

Research indicates that anti-α-Gal antibodies may provide protective effects against certain infections. For instance, high titers of anti-α-Gal IgM have been associated with a reduced risk of malaria infection caused by Plasmodium falciparum. This suggests that the immune response elicited by α-gal may extend beyond allergy to include protective mechanisms against zoonotic diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| IgE Production | Increased following tick bites leading to allergic reactions |

| Cross-reactivity | Anti-α-Gal antibodies can react with non-mammalian proteins |

| Protection Against Infections | Higher anti-α-Gal IgM levels associated with lower malaria risk |

| Role in Xenotransplantation | Anti-α-Gal antibodies contribute to hyperacute rejection in xenografts |

| Therapeutic Potential | Possible use in enhancing vaccine efficacy against certain pathogens |

Implications for Treatment and Research

The biological activity of this compound opens avenues for therapeutic interventions. Understanding its role in immune responses could lead to novel strategies for managing AGS and enhancing vaccine responses against infectious diseases. For instance:

- Vaccine Development : Research is exploring how α-gal epitopes can be utilized in vaccines to enhance immunogenicity against pathogens like Leishmania and Trypanosoma species .

- Allergy Management : Identifying individuals at risk for AGS through serological testing for anti-α-Gal antibodies could improve patient management strategies .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: this compound is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of this compound, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound work as an indicator in Y2H systems?

A2: this compound is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves this compound, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where this compound was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized this compound in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of this compound mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, this compound is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using this compound in Y2H systems?

A5: this compound offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.